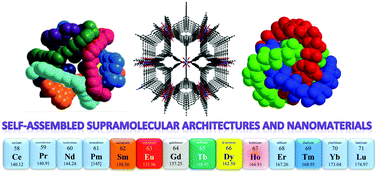Lanthanide-directed synthesis of luminescent self-assembly supramolecular structures and mechanically bonded systems from acyclic coordinating organic ligands
Chemical Society Reviews Pub Date: 2016-05-03 DOI: 10.1039/C6CS00116E
Abstract
Herein some examples of the use of lanthanide ions (f-metal ions) to direct the synthesis of luminescent self-assembly systems (architectures) will be discussed. This area of lanthanide supramolecular chemistry is fast growing, thanks to the unique physical (magnetic and luminescent) and coordination properties of the lanthanides, which are often transferred to the resulting supermolecule. The emphasis herein will be on systems that are luminescent, and hence, generated by using either visibly emitting ions (such as EuIII, TbIII and SmIII) or near infrared emitting ions (like NdIII, YbIII and ErIII), formed through the use of templating chemistry, by employing structurally simple ligands, possessing oxygen and nitrogen coordinating moieties. As the lanthanides have high coordination requirements, their use often allows for the formation of coordination compounds and supramolecular systems such as bundles, grids, helicates and interlocked molecules that are not synthetically accessible through the use of other commonly used templating ions such as transition metal ions. Hence, the use of the rare-earth metal ions can lead to the formation of unique and stable species in both solution and in the solid state, as well as functional and responsive structures.


Recommended Literature
- [1] Evaluation of the anticancer properties of the predicted hBaxBH3-mimetic compound 2-hydroxy-3,5-dinitrobenzamide in a mammary carcinogenesis-induced rat model†
- [2] On the development of a proton conducting solid polymer electrolyte using poly(ethylene oxide)†
- [3] Conferences and meetings
- [4] Zeolitic imidazolate framework-8 as a luminescent material for the sensing of metal ions and small molecules†
- [5] Resonant Rayleigh light scattering of single Au nanoparticles with different sizes and shapes
- [6] High sensitivity of a carbon nanowall-based sensor for detection of organic vapours
- [7] Front cover
- [8] Ultrasensitive, highly selective and naked eye colorimetric recognition of d-penicillamine in aqueous media by CTAB capped AgNPs: applications to pharmaceutical and biomedical analysis
- [9] Inside front cover
- [10] Single and double addition of oxygen atoms to propyne on surfaces at low temperatures

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 1596-13-0









